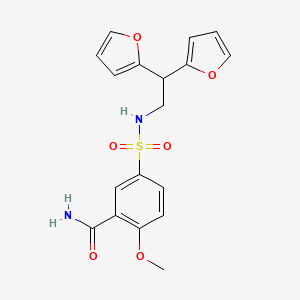

5-(N-(2,2-di(furan-2-yl)ethyl)sulfamoyl)-2-methoxybenzamide

Description

This compound belongs to the sulfamoylbenzamide class, characterized by a sulfonamide group (-SO₂NH-) linked to a substituted benzamide core. Its unique structural features include:

Properties

IUPAC Name |

5-[2,2-bis(furan-2-yl)ethylsulfamoyl]-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O6S/c1-24-15-7-6-12(10-13(15)18(19)21)27(22,23)20-11-14(16-4-2-8-25-16)17-5-3-9-26-17/h2-10,14,20H,11H2,1H3,(H2,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRWHFJASPVEWPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CO3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(N-(2,2-di(furan-2-yl)ethyl)sulfamoyl)-2-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Sulfamoyl Intermediate: The initial step involves the reaction of 2,2-di(furan-2-yl)ethylamine with a sulfonyl chloride to form the corresponding sulfamoyl intermediate.

Coupling with 2-Methoxybenzoic Acid: The sulfamoyl intermediate is then coupled with 2-methoxybenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(N-(2,2-di(furan-2-yl)ethyl)sulfamoyl)-2-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The furan rings can be oxidized to form furanones under mild conditions.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.

Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products

Oxidation: Furanones

Reduction: Amines

Substitution: Thiol or amine-substituted benzamides

Scientific Research Applications

Medicinal Chemistry

Potential Drug Candidate:

5-(N-(2,2-di(furan-2-yl)ethyl)sulfamoyl)-2-methoxybenzamide is being explored for its potential as a drug candidate due to its structural features that may interact with specific biological targets.

- Mechanism of Action: The compound's furan rings and sulfamoyl group are believed to participate in hydrogen bonding and other interactions, influencing its binding affinity to enzymes or receptors. This mechanism can modulate biological activity, making it suitable for therapeutic applications.

Case Study:

Research has indicated that compounds with similar structural motifs exhibit antimicrobial and anti-inflammatory properties. For instance, sulfamoyl derivatives have been studied for their effectiveness against bacterial infections, suggesting that the target compound may also possess similar pharmacological effects .

Materials Science

Development of New Materials:

The compound can be utilized in the synthesis of advanced materials with specific electronic or optical properties. Its unique chemical structure allows for modifications that can enhance material performance in various applications.

- Application Example: The incorporation of furan rings in polymer matrices has been shown to improve thermal stability and mechanical properties. Such enhancements are crucial for developing materials used in electronics and coatings.

Biological Studies

Biological Probes:

this compound can serve as a probe in biological studies to investigate cellular pathways and interactions.

- Research Application: By labeling this compound with fluorescent tags, researchers can track its distribution within biological systems, providing insights into cellular mechanisms and potential therapeutic targets.

Industrial Applications

Synthesis of Complex Molecules:

The compound can act as an intermediate in the synthesis of other complex organic molecules or as a catalyst in specific reactions.

- Industrial Relevance: Its ability to facilitate reactions involving nucleophilic substitutions makes it valuable in pharmaceutical manufacturing processes where efficiency and selectivity are paramount.

Mechanism of Action

The mechanism of action of 5-(N-(2,2-di(furan-2-yl)ethyl)sulfamoyl)-2-methoxybenzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan rings and sulfamoyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Glibenclamide (Glyburide)

Structure : 5-Chloro-N-(2-{4-[(cyclohexylcarbamoyl)sulfamoyl]phenyl}ethyl)-2-methoxybenzamide .

Key Differences :

- Substituent on sulfamoyl : Glibenclamide has a cyclohexylcarbamoyl group, whereas the target compound features a di(furan-2-yl)ethyl group.

- Chlorine vs. Methoxy : Glibenclamide includes a 5-chloro substituent, while the target compound has a 2-methoxy group.

Pharmacological Relevance :

LMM11 (Antifungal Oxadiazole)

Structure : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide .

Key Differences :

- Core structure : LMM11 contains a 1,3,4-oxadiazole ring, absent in the target compound.

- Furan positioning : LMM11 has a furan-2-yl group on the oxadiazole, while the target compound incorporates furans on the sulfamoyl side chain.

Functional Implications :

Glyburide Impurity A

Structure : 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide .

Key Differences :

- Simpler sulfamoyl group : The impurity lacks the di(furan-2-yl)ethyl substituent, featuring only a sulfamoylphenyl group.

- Chlorine substituent : Shared with Glibenclamide but absent in the target compound.

Relevance :

N-(Furan-2-ylmethyl) Sulfamoyl Analogs

Example : 2-Chloro-N-(furan-2-ylmethyl)-5-[(2-methoxyphenyl)-methylsulfamoyl]benzamide .

Key Differences :

- Furan placement : The furan is directly attached to a methylene group in the analog, whereas the target compound has a di(furan)ethyl chain.

- Chlorine substituent : Present in the analog but absent in the target compound.

Functional Insights :

Comparative Data Table

Key Findings and Implications

Structural Flexibility : The sulfamoylbenzamide scaffold accommodates diverse substituents (e.g., furans, oxadiazoles, cyclohexyl groups), enabling tailored pharmacokinetic and pharmacodynamic properties.

Therapeutic Potential: The di(furan-2-yl)ethyl group in the target compound may confer unique advantages, such as enhanced metabolic stability or novel target engagement, compared to Glibenclamide or LMM11.

Synthetic Challenges : Introducing the di(furan-2-yl)ethyl group requires specialized coupling or alkylation steps, as seen in related sulfamoylbenzamide syntheses .

Biological Activity

5-(N-(2,2-di(furan-2-yl)ethyl)sulfamoyl)-2-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in relation to enzymatic inhibition and therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic implications.

Chemical Structure and Properties

The compound features a sulfamoyl group attached to a methoxybenzamide structure, with a di(furan-2-yl)ethyl moiety. This unique configuration may contribute to its biological effects.

Enzyme Inhibition

Recent studies have indicated that compounds with similar structures exhibit significant inhibitory effects on various enzymes. For instance, a related series of furan derivatives demonstrated potent inhibition of mushroom tyrosinase, an enzyme involved in melanin production. The most effective compound in that study had an IC50 value of 0.0433 µM for monophenolase activity and 0.28 µM for diphenolase activity, which is substantially lower than the standard inhibitor, kojic acid (IC50 values of 19.97 µM and 33.47 µM respectively) .

Table 1: Comparative IC50 Values for Tyrosinase Inhibition

| Compound | Monophenolase IC50 (µM) | Diphenolase IC50 (µM) |

|---|---|---|

| This compound | TBD | TBD |

| Compound 8 | 0.0433 | 0.28 |

| Kojic Acid | 19.97 | 33.47 |

The mechanism by which these compounds exert their inhibitory effects typically involves binding to the active site or allosteric sites of the target enzyme. Molecular docking studies suggest that the binding affinity of these compounds can be influenced by the presence of specific functional groups on their aromatic rings .

Study on Sulfamoyl Derivatives

A study focusing on sulfamoyl derivatives indicated that modifications in the substituents can significantly alter biological activity. For example, the introduction of furan rings enhanced the interaction with target enzymes compared to simpler aromatic systems .

Neuroprotective Effects

In addition to enzymatic inhibition, some studies have reported neuroprotective properties associated with similar benzamide derivatives. These compounds have shown potential in reducing neuroinflammation and protecting dopaminergic neurons in models of Parkinson's disease .

Table 2: Summary of Biological Activities

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of 5-(N-(2,2-di(furan-2-yl)ethyl)sulfamoyl)-2-methoxybenzamide?

Methodological Answer:

The synthesis involves multi-step reactions, including sulfamoylation, alkylation, and benzamide coupling. Key considerations:

- Solvent Selection: Use polar aprotic solvents (e.g., DMF, dichloromethane) to enhance reactivity of intermediates .

- Catalysis: Employ Lewis acids (e.g., AlCl₃) to stabilize transition states during sulfamoyl group introduction .

- Temperature Control: Maintain anhydrous conditions during sulfonation (40–60°C) to prevent hydrolysis of reactive intermediates .

- Purification: Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures high purity (>95%) .

Basic: How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer:

Combine spectroscopic and chromatographic techniques:

- NMR Spectroscopy: Analyze ¹H and ¹³C NMR spectra to verify furan ring protons (δ 6.2–7.4 ppm) and methoxy group integration (δ ~3.8 ppm) .

- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .

- HPLC: Use a C18 column (acetonitrile/water mobile phase) to assess purity; retention time consistency (±0.1 min) indicates batch reproducibility .

Basic: What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

Prioritize target-specific assays based on structural analogs:

- Enzyme Inhibition: Test against carbonic anhydrase or cyclooxygenase-2 (COX-2) using fluorometric or colorimetric assays (e.g., IC₅₀ determination) .

- Antimicrobial Activity: Conduct microdilution assays (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

- Analog Synthesis: Modify substituents (e.g., methoxy → ethoxy, furan → thiophene) to assess electronic/steric effects on activity .

- Computational Modeling: Perform docking studies (AutoDock Vina) to predict binding modes with target proteins (e.g., COX-2) .

- Data Correlation: Use linear regression to link logP values (calculated via ChemAxon) with cellular permeability data .

Advanced: What experimental approaches resolve contradictions in biological activity data?

Methodological Answer:

- Orthogonal Assays: Validate enzyme inhibition results using SPR (surface plasmon resonance) for direct binding kinetics (ka/kd) .

- Stability Testing: Incubate compound in assay buffers (pH 7.4, 37°C) and monitor degradation via LC-MS to rule out false negatives .

- Metabolite Screening: Use liver microsomes to identify active/inactive metabolites contributing to discrepancies .

Advanced: How can mechanistic studies elucidate the compound’s interaction with biological targets?

Methodological Answer:

- X-ray Crystallography: Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to resolve binding site interactions .

- Isothermal Titration Calorimetry (ITC): Measure thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding drivers .

- Mutagenesis: Engineer enzyme active-site mutants (e.g., His64Ala in carbonic anhydrase) to probe critical residues for inhibition .

Advanced: What strategies address solubility challenges in pharmacological assays?

Methodological Answer:

- Co-Solvent Systems: Use DMSO/PEG-400 mixtures (<1% DMSO) to enhance aqueous solubility without cytotoxicity .

- Salt Formation: Synthesize hydrochloride or sodium salts via acid/base titration (monitor pH 4–7 for stability) .

- Nanoformulation: Prepare liposomal or cyclodextrin complexes to improve bioavailability in in vivo models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.